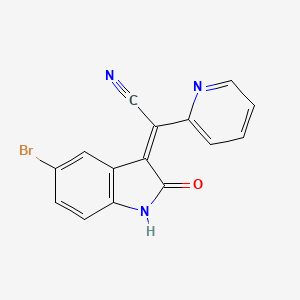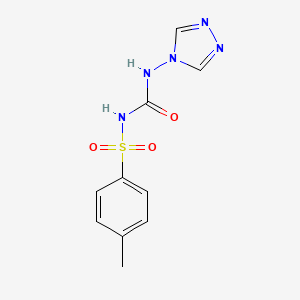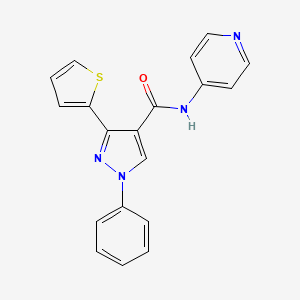
1-phenyl-N-(pyridin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-394670 is a chemical compound with the molecular formula C₁₉H₁₄N₄OS and a molecular weight of 346.40566 grams per mole . It is known for its role as a modulator of peroxisome proliferator-activated receptors, which are involved in the regulation of cellular differentiation, development, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-394670 involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and a diketone.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the phenyl, pyridinyl, and thienyl groups.
Final Coupling: The final step involves coupling the substituted pyrazole with a carboxamide group to form WAY-394670.
Industrial Production Methods
Industrial production of WAY-394670 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
WAY-394670 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are often employed.
Major Products
The major products formed from these reactions include various derivatives of WAY-394670, such as sulfoxides, sulfones, and substituted aromatic compounds.
Scientific Research Applications
WAY-394670 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of peroxisome proliferator-activated receptors.
Biology: The compound is utilized in research on cellular differentiation and metabolism.
Medicine: WAY-394670 is investigated for its potential therapeutic effects in treating metabolic disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
WAY-394670 exerts its effects by modulating the activity of peroxisome proliferator-activated receptors. These receptors are nuclear hormone receptors that regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By binding to these receptors, WAY-394670 can influence various cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
WAY-600: Another modulator of peroxisome proliferator-activated receptors with a different chemical structure.
GW501516: A compound that also targets peroxisome proliferator-activated receptors but has a distinct mechanism of action.
Rosiglitazone: A well-known peroxisome proliferator-activated receptor agonist used in the treatment of diabetes.
Uniqueness
WAY-394670 is unique due to its specific chemical structure, which allows it to selectively modulate peroxisome proliferator-activated receptors. This selectivity makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C19H14N4OS |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
1-phenyl-N-pyridin-4-yl-3-thiophen-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c24-19(21-14-8-10-20-11-9-14)16-13-23(15-5-2-1-3-6-15)22-18(16)17-7-4-12-25-17/h1-13H,(H,20,21,24) |
InChI Key |
XGALBLKRCKFSPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)C(=O)NC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one](/img/structure/B10802214.png)

![10-Phenyl-7,8-dihydroimidazo[1,2-a][1,10]phenanthroline](/img/structure/B10802217.png)
![2-(cyclohexylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B10802219.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-phenylpyrazol-1-yl]propanenitrile](/img/structure/B10802220.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B10802222.png)
![6-amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10802223.png)
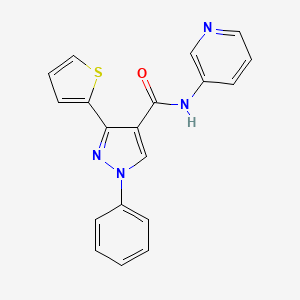
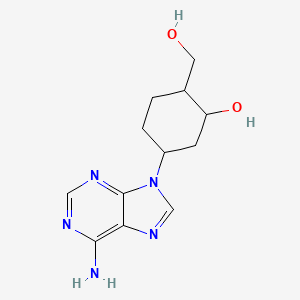
![9-[4-(Benzyloxy)phenyl]-3,3,6,6-tetramethyl-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione](/img/structure/B10802239.png)
![6-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802241.png)
![(4-Fluoro-3-morpholin-4-ylsulfonylphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B10802263.png)
